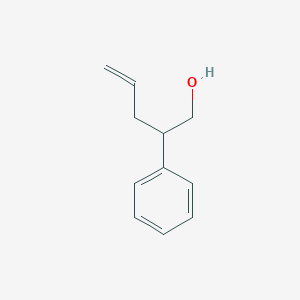
2-Phenylpent-4-en-1-ol
Vue d'ensemble
Description
“2-Phenylpent-4-en-1-ol” is a chemical compound with the molecular formula C11H14O . It has a molecular weight of 162.23 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of prolintane, a central nervous system stimulant, involves the use of a key intermediate that is structurally similar to "this compound" . The synthesis process involves epoxidation of allylbenzene followed by regioselective ring opening using a Grignard reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 0.981g/cm3, a boiling point of 257.6°C at 760 mmHg, and a flashing point of 108.9°C .Applications De Recherche Scientifique
1. Synthesis of Vitamins and Other Organic Compounds
2-Phenylpent-4-en-1-ol plays a role in the synthesis of vitamins and organic compounds. Fuganti and Grasselli (1980) demonstrated its use in the stereoselective synthesis of natural α-tocopherol (vitamin E), highlighting its potential in creating key intermediates for vitamin synthesis (Fuganti & Grasselli, 1980).
2. In Organometallic Chemistry
This compound is also significant in organometallic chemistry. Schmidt and Gil-av (1986) explored the HPLC separation and identification of diastereomers in platinum(II) complexes, which were derived from this compound and other related compounds (Schmidt & Gil-av, 1986).
3. In Cross-Metathesis Reactions
Štefane and Požgan (2013) investigated the behavior of this compound in ruthenium-catalyzed cross-metathesis reactions. Their research revealed that specific combinations of olefinic partners in the reaction resulted in the formation of bifunctional C-8 alkenes, demonstrating the compound's reactivity and potential in synthesis applications (Štefane & Požgan, 2013).
4. Catalysis and Synthesis of Alkenes
In catalysis, the compound has been used in the synthesis of alkenes. Berthiol, Doucet, and Santelli (2005) reported its use in Heck reactions with aryl bromides, where it played a key role in the synthesis of various alkene derivatives, highlighting its versatility in catalytic processes (Berthiol, Doucet, & Santelli, 2005).
5. Aerobic Oxidation Studies
This compound has been used in studies related to aerobic oxidation. Menéndez Pérez and Hartung (2009) explored its use in cobalt-catalyzed aerobic oxidation of bishomoallylic alcohols, demonstrating its potential in oxidation reactions and synthesis of alkanols (Menéndez Pérez & Hartung, 2009).
6. Photocycloaddition Studies
This compound has also been a subject in photocycloaddition studies. Haan, Zwart, and Cornelisse (1997) investigated its behavior in intramolecular photocycloadditions, providing insights into the mechanisms and outcomes of these light-induced reactions (Haan, Zwart, & Cornelisse, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenylpent-4-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQOZSHPDOZAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


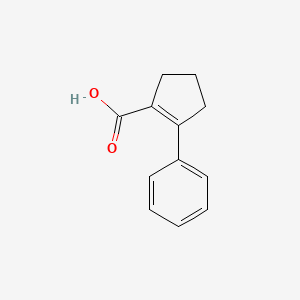
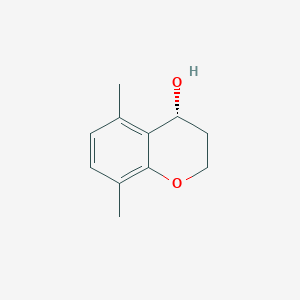
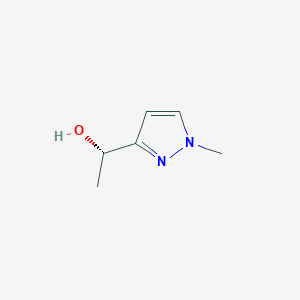

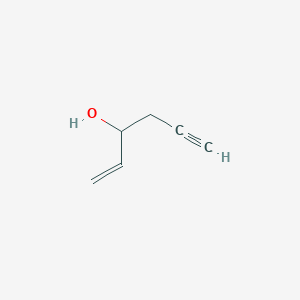

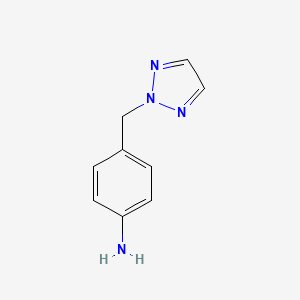
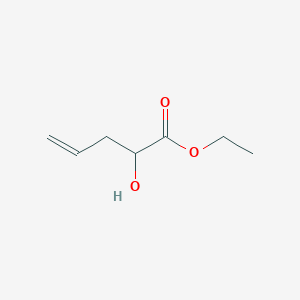
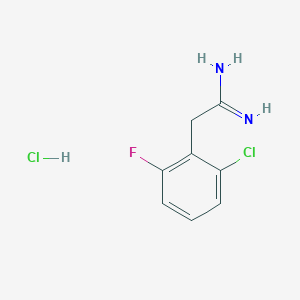
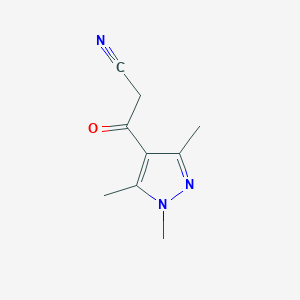
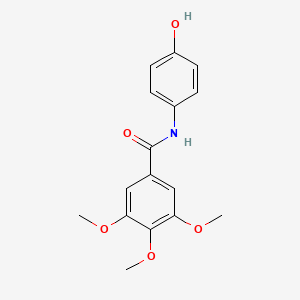
![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)
![[3-(Azidomethyl)oxetan-3-yl]methanol](/img/structure/B3379484.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride](/img/structure/B3379488.png)